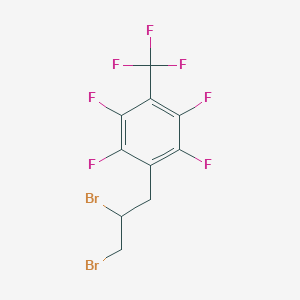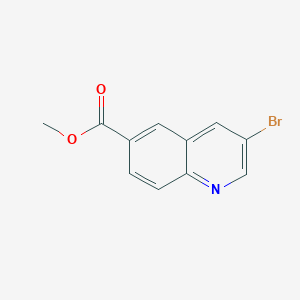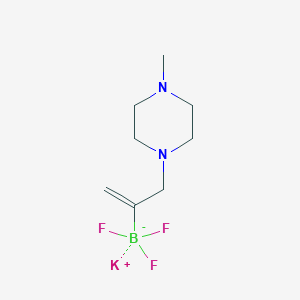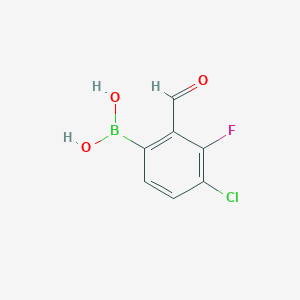
4-Chloro-3-fluoro-2-formylphenylboronic acid
Übersicht
Beschreibung
“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a chemical compound with the CAS Number: 1451392-90-7 . It has a molecular weight of 202.38 . It is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar boronic acids often involves Suzuki-Miyaura coupling . This process uses a variety of boron reagents, and the methods to prepare each reagent are outlined in the literature . Another method involves the use of less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-fluoro-2-formylphenylboronic acid” can be represented by the InChI Code: 1S/C7H5BClFO3/c9-6-2-1-5 (8 (12)13)4 (3-11)7 (6)10/h1-3,12-13H .
Chemical Reactions Analysis
Boronic acids, including “4-Chloro-3-fluoro-2-formylphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .
Physical And Chemical Properties Analysis
“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 202.38 . The compound is typically stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
4-Chloro-3-fluoro-2-formylphenylboronic acid and its analogues, including other fluoro-substituted formylphenylboronic acids, have demonstrated significant antifungal activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The structure-activity relationship indicates that the position of the fluorine substituent and the tautomeric equilibrium between the boronic acid and its cyclic benzoxaborole form are critical for antifungal efficacy. This insight provides a foundation for developing new antifungal agents, highlighting the compound's potential as a lead structure in antifungal drug discovery (Borys et al., 2019).
Spectroscopy and Adsorption Studies
The adsorption mechanisms and surface interactions of fluoro and formyl analogues of phenylboronic acids, including 4-Chloro-3-fluoro-2-formylphenylboronic acid, have been extensively studied using infrared, Raman, and surface-enhanced Raman spectroscopy (SERS). These studies elucidate how substituent type and position influence the geometry of isomers on silver nanoparticle surfaces, providing valuable information for designing surface-based sensors and catalysts (Piergies et al., 2013).
Fluorescence Quenching Mechanisms
Research into the fluorescence quenching mechanisms of boronic acid derivatives, including those related to 4-Chloro-3-fluoro-2-formylphenylboronic acid, has offered insights into the static quenching mechanism active in these systems. Such studies are critical for understanding the photophysical properties of boronic acids and their derivatives, which can be applied in developing fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).
Bioorthogonal Coupling Reactions
The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions from formylphenylboronic acids demonstrates the compound's utility in bioorthogonal chemistry. This finding is particularly relevant for protein conjugation, offering a method that is orthogonal to protein functional groups and compatible with physiologically relevant conditions, thereby expanding the toolbox for bioconjugation and biomolecule labeling (Dilek et al., 2015).
Tautomeric Equilibria and Structural Insights
The study of tautomeric equilibria and structural properties of fluoro-substituted formylphenylboronic acids, including the synthesis, characterization, and investigation of their properties, sheds light on the influence of fluorine substituents. Understanding these tautomeric shifts and structural dynamics is essential for designing boron-containing compounds with tailored properties for potential applications in medicinal chemistry and material science (Kowalska et al., 2016).
Safety And Hazards
Zukünftige Richtungen
“4-Chloro-3-fluoro-2-formylphenylboronic acid” can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines . It can also be used in the preparation of N- (biarylsulfonyl) a-amino acids as MMP-12 inhibitors using a genetic algorithm .
Eigenschaften
IUPAC Name |
(4-chloro-3-fluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWOYMNRUQGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2-formylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)
![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)
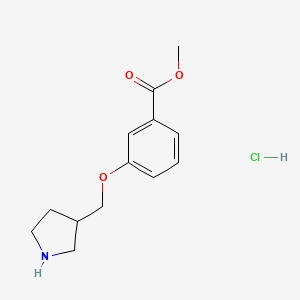
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

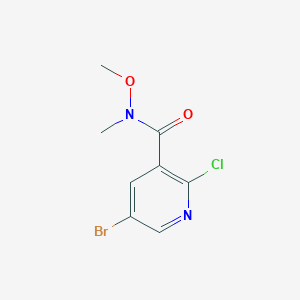
![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
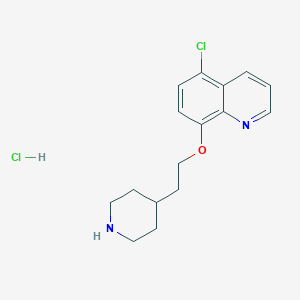
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
